molecular formula C15H13N5O2 B12535285 N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-66-3

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12535285
CAS No.: 651769-66-3
M. Wt: 295.30 g/mol
InChI Key: CLFQEWRNXXJAPE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a methoxyphenyl group and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-aminobenzonitrile, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl-4-(2H-tetrazol-5-yl)benzamide, while reduction of a nitro group can produce 2-methoxyphenyl-4-(2H-tetrazol-5-yl)aniline .

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2H-tetrazol-5-yl)benzamide
  • N-(2-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Uniqueness

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications .

Properties

CAS No.

651769-66-3

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)16-15(21)11-8-6-10(7-9-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20)

InChI Key

CLFQEWRNXXJAPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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